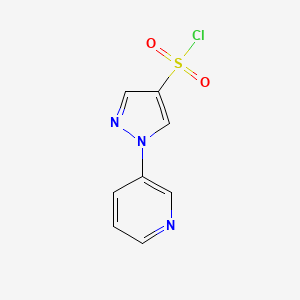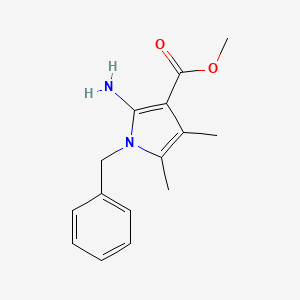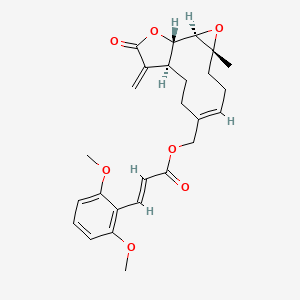
anti-TNBC agent-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anti-TNBC agent-1: is a highly effective compound specifically designed to target and combat triple-negative breast cancer (TNBC). This compound demonstrates remarkable potency against various breast cancer cell types, with IC50 values ranging from 0.20 μM to 0.27 μM . Its mechanism of action involves inducing apoptosis in SUM-159 cells through the mitochondria pathway and causing G1 phase arrest in these cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of anti-TNBC agent-1 involves multiple steps, starting from the parent compound parthenolide. The synthetic route includes modifications to enhance its potency and selectivity against TNBC cells. The key steps involve:
Oxidation: of parthenolide to introduce functional groups that increase its reactivity.
Substitution: reactions to replace specific hydrogen atoms with more reactive groups.
Cyclization: to form the final structure of this compound.
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk synthesis: of the parent compound parthenolide.
Sequential chemical reactions: under controlled conditions to ensure high yield and purity.
Purification: steps, including crystallization and chromatography, to isolate the final product.
化学反応の分析
Types of Reactions: Anti-TNBC agent-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of specific hydrogen atoms with more reactive groups.
Cyclization: Formation of ring structures.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Cyclization conditions: Typically involve heating and the use of catalysts.
Major Products: The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound .
科学的研究の応用
Anti-TNBC agent-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of anti-cancer agents.
Biology: Investigated for its effects on cellular processes, such as apoptosis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for the treatment of triple-negative breast cancer.
Industry: Utilized in the development of new anti-cancer drugs and formulations
作用機序
The mechanism of action of anti-TNBC agent-1 involves:
Inducing apoptosis: The compound triggers programmed cell death in TNBC cells through the mitochondria pathway.
G1 phase arrest: It causes a halt in the cell cycle at the G1 phase, preventing cell proliferation.
Molecular targets: The primary targets include proteins involved in the mitochondrial pathway and cell cycle regulation
類似化合物との比較
Parthenolide: The parent compound of anti-TNBC agent-1, with lower potency.
Lasiokaurin: A natural diterpenoid with significant anti-TNBC activity.
Oridonin hybrids: Compounds with potent anti-TNBC effects, inducing cell cycle arrest and apoptosis
Uniqueness: this compound stands out due to its higher potency and selectivity against TNBC cells compared to its parent compound parthenolide and other similar compounds. Its ability to induce apoptosis and cause G1 phase arrest makes it a promising candidate for targeted therapy against TNBC .
特性
分子式 |
C26H30O7 |
|---|---|
分子量 |
454.5 g/mol |
IUPAC名 |
[(1S,2R,4R,7E,11S)-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-8-yl]methyl (E)-3-(2,6-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C26H30O7/c1-16-18-11-10-17(7-6-14-26(2)24(33-26)23(18)32-25(16)28)15-31-22(27)13-12-19-20(29-3)8-5-9-21(19)30-4/h5,7-9,12-13,18,23-24H,1,6,10-11,14-15H2,2-4H3/b13-12+,17-7+/t18-,23-,24+,26+/m0/s1 |
InChIキー |
YVBBTBMJVZGTJA-PRIVVCGTSA-N |
異性体SMILES |
C[C@@]12CC/C=C(\CC[C@@H]3[C@@H]([C@H]1O2)OC(=O)C3=C)/COC(=O)/C=C/C4=C(C=CC=C4OC)OC |
正規SMILES |
CC12CCC=C(CCC3C(C1O2)OC(=O)C3=C)COC(=O)C=CC4=C(C=CC=C4OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


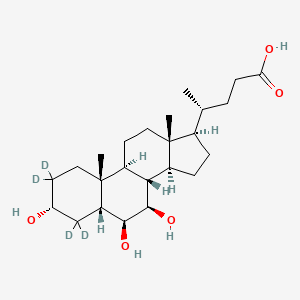
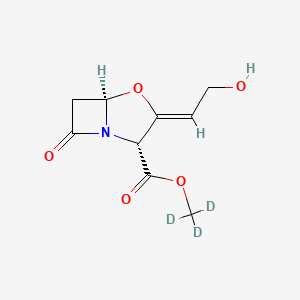
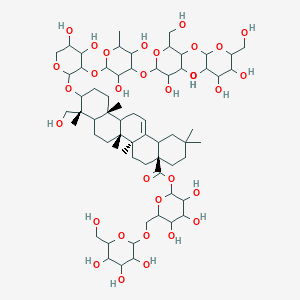


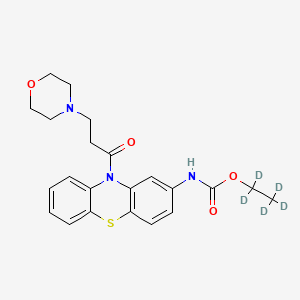
![[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0^{2,4]dec-7-en-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B12431549.png)
![tert-butyl N-[2-[[5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]-N-(1,1,2,2,2-pentadeuterioethyl)carbamate](/img/structure/B12431563.png)
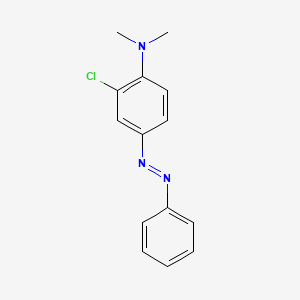
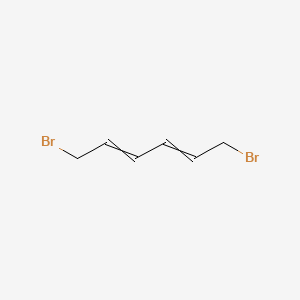
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[[(1R,2S,7R,10S,17S,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12431590.png)
